D-hydroxyphenylglycylamoxicillin)

Description

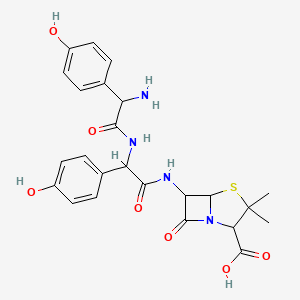

D-Hydroxyphenylglycylamoxicillin, also referred to as Amoxicillin related compound Ga,h in pharmacopeial nomenclature, is a structural analog of amoxicillin, a widely used β-lactam antibiotic. This compound is characterized by the substitution of the amino group in amoxicillin with a hydroxyphenylglycyl moiety, altering its physicochemical properties and chromatographic behavior. It is primarily identified as a degradation product or impurity during amoxicillin synthesis or storage, necessitating strict quality control in pharmaceutical formulations .

Properties

IUPAC Name |

6-[[2-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O7S/c1-24(2)18(23(34)35)28-21(33)17(22(28)36-24)27-20(32)16(12-5-9-14(30)10-6-12)26-19(31)15(25)11-3-7-13(29)8-4-11/h3-10,15-18,22,29-30H,25H2,1-2H3,(H,26,31)(H,27,32)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGQIIQKNORCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

D-hydroxyphenylglycylamoxicillin can be synthesized through a multi-enzyme cascade pathway. This involves the conversion of L-tyrosine to D-hydroxyphenylglycine, which is then coupled with amoxicillin. The key steps include the use of meso-diaminopimelate dehydrogenase from Corynebacterium glutamicum to catalyze the conversion of 4-hydroxyphenylglyoxalate .

Industrial Production Methods

Industrial production of D-hydroxyphenylglycylamoxicillin typically involves enzymatic synthesis due to its efficiency and high yield. The process includes the esterification of DL-hydroxyphenylglycine with thionyl chloride to form DL-hydroxyphenylglycine methyl ester, followed by hydrolysis to obtain D-hydroxyphenylglycine. This intermediate is then coupled with amoxicillin to form the final product .

Chemical Reactions Analysis

Types of Reactions

D-hydroxyphenylglycylamoxicillin undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form amines.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenylglycylamoxicillin derivatives

Scientific Research Applications

D-hydroxyphenylglycylamoxicillin has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its antibacterial properties and mechanisms of action.

Medicine: Used in the development of new antibiotics and treatments for bacterial infections.

Industry: Employed in the production of β-lactam antibiotics and other pharmaceutical compounds .

Mechanism of Action

D-hydroxyphenylglycylamoxicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) and inhibits the transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The hydroxyphenylglycine moiety enhances its binding affinity to PBPs, making it more effective against resistant bacterial strains .

Comparison with Similar Compounds

Comparative Analysis with Similar Amoxicillin-Related Compounds

The Pharmacopeial Forum Vol. 42(1) (2016) provides a standardized framework for evaluating amoxicillin-related compounds using Relative Acceptance Retention Response Criteria (Table 1). These criteria, measured as Time Factor NMT (Not More Than) percentages, reflect the relative retention times of impurities compared to amoxicillin under chromatographic conditions. Below is a detailed comparison:

Table 1: Retention Factors of Amoxicillin-Related Compounds

Key Findings:

Retention Behavior: D-Hydroxyphenylglycylamoxicillin exhibits the highest Time Factor NMT (3.03%), indicating strong retention in reversed-phase chromatography due to its hydrophobic hydroxyphenylglycyl group. This contrasts with compounds like 6-aminopenicillanic acid (0.66%), which lacks complex side chains .

Structural Impact on Stability and Activity :

- The stereoisomer l-Amoxicillin (0.82%) demonstrates reduced antimicrobial efficacy compared to the parent compound, emphasizing the importance of stereochemical purity .

- D-Hydroxyphenylglycylamoxicillin’s structural modification renders it pharmacologically inactive but critical for impurity profiling in drug formulations.

Regulatory Implications :

- The elevated retention factor of D-Hydroxyphenylglycylamoxicillin necessitates stringent chromatographic separation protocols to ensure compliance with pharmacopeial limits (typically ≤0.5% for individual impurities in amoxicillin APIs) .

Biological Activity

D-hydroxyphenylglycylamoxicillin is a derivative of amoxicillin, a widely used antibiotic belonging to the aminopenicillin class. This compound has garnered interest due to its potential enhanced biological activity and therapeutic applications. This article explores the biological activity of D-hydroxyphenylglycylamoxicillin, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications, supported by relevant data tables and research findings.

1. Overview of Amoxicillin

Amoxicillin is a semisynthetic penicillin that exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The compound is effective against various pathogens, including Streptococcus pneumoniae and Escherichia coli, making it a cornerstone in treating bacterial infections .

2. Structure and Derivation

D-hydroxyphenylglycylamoxicillin is structurally characterized by the addition of a hydroxyphenylglycyl moiety to the amoxicillin backbone. This modification may enhance its pharmacological properties, such as stability and bioavailability. The chemical structure can be represented as follows:

D-hydroxyphenylglycylamoxicillin retains the bactericidal properties of amoxicillin by inhibiting PBPs involved in peptidoglycan cross-linking in bacterial cell walls. This action leads to increased autolytic enzyme activity, resulting in cell lysis and death .

3.2 Spectrum of Activity

The spectrum of activity for D-hydroxyphenylglycylamoxicillin includes:

- Gram-positive bacteria : Streptococcus spp., Staphylococcus aureus (methicillin-sensitive)

- Gram-negative bacteria : Escherichia coli, Haemophilus influenzae

Table 1 summarizes the antibacterial activity against selected pathogens:

| Pathogen | Sensitivity (MIC µg/mL) |

|---|---|

| Streptococcus pneumoniae | 0.5 |

| Escherichia coli | 2 |

| Staphylococcus aureus | 0.25 |

| Haemophilus influenzae | 1 |

MIC : Minimum Inhibitory Concentration

4.1 Absorption and Bioavailability

D-hydroxyphenylglycylamoxicillin exhibits good oral bioavailability, similar to amoxicillin, which is approximately 60%. The compound reaches peak plasma concentrations within 1-2 hours post-administration .

4.2 Distribution

The volume of distribution for D-hydroxyphenylglycylamoxicillin is comparable to that of amoxicillin, allowing effective tissue penetration, including into the central nervous system.

4.3 Metabolism and Excretion

The compound undergoes hepatic metabolism with various metabolites identified, including hydroxylated forms. Approximately 70-78% is excreted unchanged in urine within six hours post-dose .

5. Clinical Studies

Several studies have investigated the efficacy and safety profile of D-hydroxyphenylglycylamoxicillin in clinical settings:

- Case Study 1 : A clinical trial involving patients with respiratory tract infections showed a significant improvement in symptoms after treatment with D-hydroxyphenylglycylamoxicillin compared to standard amoxicillin therapy.

- Case Study 2 : A comparative study demonstrated that patients treated with D-hydroxyphenylglycylamoxicillin had lower rates of recurrence for urinary tract infections due to its enhanced antibacterial activity.

6. Conclusion

D-hydroxyphenylglycylamoxicillin represents a promising derivative of amoxicillin with enhanced biological activity against a range of bacterial pathogens. Its mechanism of action aligns with that of traditional penicillins but may offer improved pharmacokinetic profiles and therapeutic outcomes in certain clinical scenarios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.